molecular formula C8H18Cl2N2O B13909756 (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No.: B13909756
M. Wt: 229.14 g/mol
InChI Key: RROGISZAZFVOEA-XCUBXKJBSA-N
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Description

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is a spirocyclic compound that features a unique structure combining an oxane ring and an azaspirodecane moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction parameters such as temperature, solvent, and reaction time are carefully controlled to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenated reagents and bases like sodium hydride are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic amines and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both oxane and azaspirodecane rings. This unique structure imparts distinct biological activities and chemical reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.14 g/mol

IUPAC Name

(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C8H16N2O.2ClH/c9-7-5-11-6-8(7)1-3-10-4-2-8;;/h7,10H,1-6,9H2;2*1H/t7-;;/m1../s1

InChI Key

RROGISZAZFVOEA-XCUBXKJBSA-N

Isomeric SMILES

C1CNCCC12COC[C@H]2N.Cl.Cl

Canonical SMILES

C1CNCCC12COCC2N.Cl.Cl

Origin of Product

United States

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